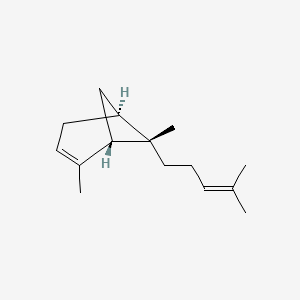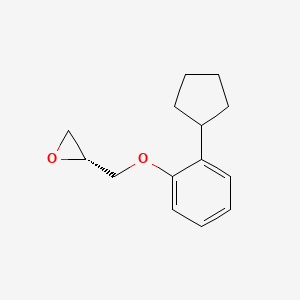
(R)-2-((2-Cyclopentylphenoxy)methyl)oxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-2-((2-Cyclopentylphenoxy)methyl)oxirane, also known as CPMO, is a synthetic compound that has been used in a variety of scientific research applications. It is a versatile compound that can be used in a variety of ways, ranging from the synthesis of other compounds to biochemical and physiological studies.
Aplicaciones Científicas De Investigación
(R)-2-((2-Cyclopentylphenoxy)methyl)oxirane has a variety of scientific research applications. It has been used in the synthesis of other compounds, such as enantiomerically pure compounds and pharmaceuticals. It has also been used in biochemical and physiological studies, such as the study of enzyme inhibition and protein-ligand interactions. Additionally, (R)-2-((2-Cyclopentylphenoxy)methyl)oxirane has been used in the study of the effects of chirality on biological systems, as well as in the study of the effects of oxidative stress on cells.
Mecanismo De Acción
The mechanism of action of (R)-2-((2-Cyclopentylphenoxy)methyl)oxirane is still not fully understood. However, it is believed that it acts as an inhibitor of certain enzymes, such as cyclooxygenase and lipoxygenase. It is also believed that (R)-2-((2-Cyclopentylphenoxy)methyl)oxirane acts as an antioxidant, preventing the formation of reactive oxygen species. Additionally, (R)-2-((2-Cyclopentylphenoxy)methyl)oxirane is believed to interact with certain proteins, such as phospholipase A2, which may play a role in its mechanism of action.
Biochemical and Physiological Effects
(R)-2-((2-Cyclopentylphenoxy)methyl)oxirane has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase. It has also been shown to act as an antioxidant, preventing the formation of reactive oxygen species. Additionally, (R)-2-((2-Cyclopentylphenoxy)methyl)oxirane has been shown to interact with certain proteins, such as phospholipase A2, which may play a role in its mechanism of action.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(R)-2-((2-Cyclopentylphenoxy)methyl)oxirane has a number of advantages and limitations for laboratory experiments. One advantage is that it is relatively easy to synthesize, and can be synthesized in a variety of solvents and catalysts. Additionally, (R)-2-((2-Cyclopentylphenoxy)methyl)oxirane is relatively stable, and can be stored for extended periods of time without significant degradation. However, (R)-2-((2-Cyclopentylphenoxy)methyl)oxirane is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, (R)-2-((2-Cyclopentylphenoxy)methyl)oxirane is a chiral compound, and the effects of its chirality on biological systems are not well understood.
Direcciones Futuras
There are a number of potential future directions for research involving (R)-2-((2-Cyclopentylphenoxy)methyl)oxirane. One potential direction is to further explore the mechanism of action of (R)-2-((2-Cyclopentylphenoxy)methyl)oxirane and its effects on enzymes, proteins, and other biological systems. Additionally, further research could be done to explore the effects of (R)-2-((2-Cyclopentylphenoxy)methyl)oxirane on oxidative stress and its potential use as an antioxidant. Furthermore, further research could be done to explore the effects of (R)-2-((2-Cyclopentylphenoxy)methyl)oxirane on the synthesis of other compounds, such as enantiomerically pure compounds and pharmaceuticals. Finally, further research could be done to explore the effects of (R)-2-((2-Cyclopentylphenoxy)methyl)oxirane on the chirality of biological systems, as well as its potential use in the study of chirality-related phenomena.
Métodos De Síntesis
(R)-2-((2-Cyclopentylphenoxy)methyl)oxirane is synthesized through a process known as the Barton Decarboxylation. This process involves the reaction of an alkyl halide with potassium tert-butoxide in the presence of a base. The reaction proceeds by the formation of a tert-butoxycarbocation intermediate, which then undergoes a 1,4-elimination reaction to form the desired compound. The reaction is typically carried out in a solvent such as dichloromethane or tetrahydrofuran, and the reaction can be catalyzed by a variety of catalysts, such as palladium or nickel.
Propiedades
IUPAC Name |
(2R)-2-[(2-cyclopentylphenoxy)methyl]oxirane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O2/c1-2-6-11(5-1)13-7-3-4-8-14(13)16-10-12-9-15-12/h3-4,7-8,11-12H,1-2,5-6,9-10H2/t12-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGWPLKBZYFYPHG-GFCCVEGCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=CC=CC=C2OCC3CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)C2=CC=CC=C2OC[C@H]3CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-((2-Cyclopentylphenoxy)methyl)oxirane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

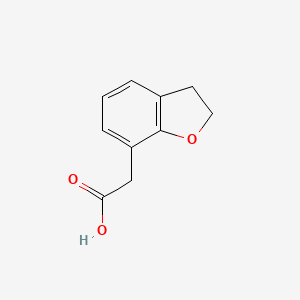

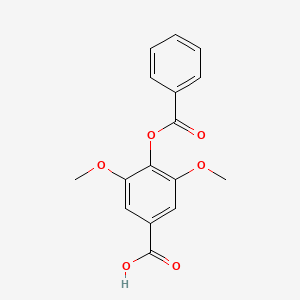
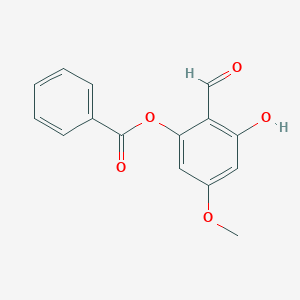
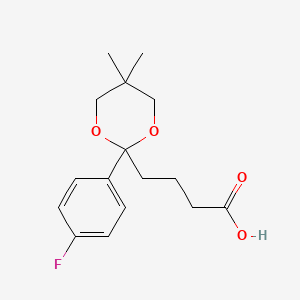
![5-(2-Bromoethylidene)-10,11-dihydro-5H-dibenzo[a,d][7]annulene](/img/structure/B1145178.png)
